Cenicriviroc mesylate

Neuroinflammation Pain Research In Vivo Pharmacology

Cenicriviroc mesylate (CVC), also known as TAK-652 or TBR-652, is a small molecule that functions as a potent, orally bioavailable dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5). It is the mesylate salt form of cenicriviroc, developed to optimize pharmaceutical properties.

Molecular Formula C42H56N4O7S2
Molecular Weight 793.1 g/mol
CAS No. 497223-28-6
Cat. No. B1663809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCenicriviroc mesylate
CAS497223-28-6
Synonymscenicriviroc
TAK 652
TAK-652
TBR 652
TBR-652
TBR652
Molecular FormulaC42H56N4O7S2
Molecular Weight793.1 g/mol
Structural Identifiers
SMILESCCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O
InChIInChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/b34-26+;/t50-;/m0./s1
InChIKeyIXPBPUPDRDCRSY-YLZLUMLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cenicriviroc Mesylate (CAS 497223-28-6): A Dual CCR2/CCR5 Antagonist for Advanced Preclinical Inflammation and Fibrosis Research


Cenicriviroc mesylate (CVC), also known as TAK-652 or TBR-652, is a small molecule that functions as a potent, orally bioavailable dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) [1]. It is the mesylate salt form of cenicriviroc, developed to optimize pharmaceutical properties. As a dual antagonist, it uniquely blocks both chemokine signaling pathways, which are critical in immune cell trafficking, chronic inflammation, and fibrogenesis [2]. Its pharmacological profile, characterized by low nanomolar potency against its primary targets and a long plasma half-life, distinguishes it from selective CCR2 or CCR5 inhibitors [3].

Why a Selective CCR2 or CCR5 Antagonist Cannot Substitute for Cenicriviroc Mesylate in Key Inflammatory and Fibrotic Models


In-class substitution of cenicriviroc mesylate with a selective CCR5 antagonist (e.g., maraviroc) or a selective CCR2 antagonist (e.g., RS504393) is not scientifically justified. The distinct pharmacologies of these agents produce non-equivalent biological outcomes. For instance, a direct head-to-head study in a rodent neuropathic pain model demonstrated that cenicriviroc mesylate produced superior analgesic effects compared to either selective antagonist alone [1]. Furthermore, in models of HIV infection, cenicriviroc mesylate does not induce the transient viral load increase observed with maraviroc, a phenomenon with potential clinical implications [2]. Mechanistically, cenicriviroc's dual blockade provides a more comprehensive suppression of the chemokine signaling network, leading to a broader downregulation of pro-inflammatory and pro-fibrotic mediators [3]. These differential, mechanism-driven outcomes highlight that the dual antagonism of cenicriviroc mesylate is a unique and non-interchangeable pharmacological tool.

Quantitative Evidence Guide for the Differentiation of Cenicriviroc Mesylate from Comparators


Superior In Vivo Analgesic Efficacy Compared to Selective CCR2 or CCR5 Antagonists in a Neuropathic Pain Model

In a direct head-to-head comparison, a single injection of cenicriviroc mesylate demonstrated greater analgesic properties in a mouse model of neuropathic pain than either the selective CCR5 antagonist maraviroc or the selective CCR2 antagonist RS504393 [1]. The study concluded that simultaneous blockade of both receptors is more effective than blocking only one selectively, providing a clear rationale for selecting the dual antagonist over single-target alternatives [1].

Neuroinflammation Pain Research In Vivo Pharmacology

Absence of HIV Viral Redistribution Unlike Maraviroc, Potentially Mitigating a Key Experimental Confounder

A comparative study found that, unlike the selective CCR5 antagonist maraviroc, treatment with cenicriviroc mesylate did not cause an increase in the amount of virus present in culture fluids at 4 hours compared with baseline [1]. This difference in early viral kinetics suggests that cenicriviroc's binding interaction with CCR5 may differ from maraviroc's, potentially reducing an experimental artifact in short-term antiviral assays [1].

HIV Research Virology Antiviral Assays

Quantified Reduction of Fibrosis Across Multiple Organ Systems In Vivo

Cenicriviroc mesylate demonstrated significant antifibrotic effects in three distinct animal models. In a rat model of thioacetamide (TAA)-induced liver fibrosis, treatment with cenicriviroc mesylate resulted in a 48.5% and 37.5% reduction in liver collagen deposition at doses of 30 and 100 mg/kg/day, respectively, compared to vehicle control (p < 0.001) [1]. Significant reductions in collagen deposition were also observed in a mouse model of non-alcoholic steatohepatitis (NASH) and a mouse model of kidney fibrosis (UUO) (p < 0.05) [1].

Fibrosis NASH Hepatology Nephrology

Nanomolar Potency Against Both Primary Targets, Enabling Low-Dose Formulation

Cenicriviroc mesylate exhibits balanced, low nanomolar potency against its two primary targets. It inhibits CCR5 with an IC50 of 3 nM and CCR2 with an IC50 of 5.90 nM [1]. This balanced potency is essential for achieving effective dual blockade. The compound also demonstrates functional inhibition of HIV-2 R5-tropic clinical isolates with a median EC50 of 0.39 nM (range: 0.03-0.98 nM), which is comparable to the activity of maraviroc against the same isolates [2].

GPCR Pharmacology Receptor Binding In Vitro Assays

High Selectivity Profile Limits Off-Target Effects in Complex Biological Systems

Cenicriviroc demonstrates high selectivity for CCR2 and CCR5 over related chemokine receptors. While it is a potent antagonist of CCR2 and CCR5 (IC50s of 5.9 nM and 2.3-3 nM, respectively), it exhibits substantially weaker activity at CCR3 (IC50 = 2.4 μM) and CCR4 (IC50 = 1.1 μM), and does not inhibit agonist binding to CCR1 or CCR7 at concentrations up to 10 μM [1]. This selectivity profile, with over a 400-fold difference in potency for the primary targets versus secondary receptors, helps to minimize off-target effects in experimental systems.

Selectivity Off-Target Effects GPCR Panel

Pharmaceutical Salt Form Addresses BCS IV Solubility Challenges

Cenicriviroc mesylate is the mesylate salt of the free base, specifically developed to overcome significant pharmaceutical challenges. The compound is classified as a BCS IV drug, exhibiting low solubility at physiological pH and low permeability [1]. The mesylate salt form is integral to an optimized formulation strategy that uses a fumaric acid microenvironment to enhance dissolution and absorption. This formulation, with a high drug loading of 26% (w/w) cenicriviroc mesylate, demonstrated a mean bioavailability comparable to an oral solution in a dog model, a critical achievement for an otherwise poorly soluble compound [1].

Formulation Drug Delivery BCS Classification

Optimal Scientific and Preclinical Application Scenarios for Cenicriviroc Mesylate Based on Its Unique Differentiation


Investigating the Synergistic Role of CCR2 and CCR5 in Neuroinflammation and Pain

For research focused on the interplay of chemokine signaling in the nervous system, cenicriviroc mesylate is a superior tool compared to selective CCR2 or CCR5 antagonists. The direct comparative evidence demonstrates that dual blockade provides enhanced in vivo efficacy in a neuropathic pain model [1]. This makes the compound ideal for studies aiming to dissect the combined contribution of these pathways to neuroinflammation, pain sensitization, and opioid-induced analgesia.

Studying Fibrosis Pathogenesis and Evaluating Antifibrotic Therapies Across Organs

Cenicriviroc mesylate is a well-validated tool for preclinical fibrosis research. It has been shown to significantly reduce collagen deposition in three distinct, well-characterized animal models of fibrosis affecting the liver and kidney [2]. This cross-organ efficacy makes it a valuable reference compound for evaluating new antifibrotic candidates and for investigating the mechanistic role of the CCL2/CCR2 and CCL5/CCR5 axes in fibrogenesis. The quantitative data on fibrosis reduction (e.g., up to 48.5% in a liver model) provide a clear benchmark for experimental comparisons [2].

Performing HIV Entry Studies Requiring CCR5 Blockade Without Viral Redistribution Confounds

For in vitro virology studies, particularly those involving short-term assays of HIV entry, cenicriviroc mesylate offers an advantage over the standard CCR5 antagonist maraviroc. The evidence shows that, unlike maraviroc, cenicriviroc does not cause an early redistribution of virus into culture fluids [3]. This property allows for a cleaner, more direct assessment of viral entry inhibition without the confounding variable of transient viral load fluctuations, thereby improving the interpretability of experimental results.

Conducting In Vivo Studies Requiring Oral Administration of a BCS IV Compound

For in vivo pharmacological studies requiring oral dosing of a BCS IV compound, cenicriviroc mesylate represents a validated solution to challenging formulation problems. The compound's specific salt form and its optimized formulation with a fumaric acid microenvironment are critical for achieving reliable oral bioavailability [4]. This makes cenicriviroc mesylate a practical choice for researchers who need to consistently achieve target plasma exposures via oral administration, avoiding the variability and complexity often associated with poorly soluble free bases.

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